N,N'-Diphenyl-1,3-benzenedisulfonamide
Overview
Description
N,N’-Diphenyl-1,3-benzenedisulfonamide is an organic compound characterized by the presence of two phenyl groups attached to a 1,3-benzenedisulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenyl-1,3-benzenedisulfonamide typically involves the reaction of 1,3-benzenedisulfonyl chloride with aniline under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N,N’-Diphenyl-1,3-benzenedisulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenyl-1,3-benzenedisulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
N,N’-Diphenyl-1,3-benzenedisulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Diphenyl-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-t-butylphenyl)-1,3-benzenedisulfonamide: A derivative with t-butyl groups that exhibits similar structural properties.
4,6-Dimethoxy-N,N’-diphenyl-1,3-benzenedisulfonamide: A derivative with methoxy groups that shows different reactivity and applications.
Uniqueness
N,N’-Diphenyl-1,3-benzenedisulfonamide is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with anions makes it particularly valuable in the field of anion recognition and binding .
Properties
IUPAC Name |
1-N,3-N-diphenylbenzene-1,3-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-25(22,19-15-8-3-1-4-9-15)17-12-7-13-18(14-17)26(23,24)20-16-10-5-2-6-11-16/h1-14,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZNSDFKNPUWBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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